molecular formula C19H19FN2O3 B2499463 11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1207043-46-6

11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2499463
CAS No.: 1207043-46-6
M. Wt: 342.37
InChI Key: AKWLNSMGYNVVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-[2-(2-Fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one is a synthetic tricyclic compound featuring a diazatricyclo[7.3.1.0²,⁷] core substituted with a 2-fluorophenoxy acetyl group at position 11 and a ketone at position 4. The 2-fluorophenoxy acetyl substituent likely enhances lipophilicity and target binding compared to simpler analogs.

Properties

IUPAC Name

11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-4-1-2-6-17(15)25-12-19(24)21-9-13-8-14(11-21)16-5-3-7-18(23)22(16)10-13/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWLNSMGYNVVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Inspired Protocol

Adapting solvent-free multicomponent reactions (MCRs) demonstrated in diazatricyclo syntheses, the core structure may be assembled from:

  • β-Ketoamide precursor : 6-Oxohexahydro-1H-pyrrolo[1,2-a]azepine-3-carboxamide
  • Aldehyde component : 2-Fluorophenoxyacetaldehyde
  • Urea/thiourea derivative : N-Methylthiourea

Reaction Conditions :

  • Catalyst: Triethyl benzyl ammonium chloride (TEBAC, 5 mol%)
  • Temperature: 90°C, solvent-free
  • Time: 2–4 hours

Mechanistic Insights :

  • Acid-catalyzed formation of N-acyliminium intermediate
  • [4+2] Cycloaddition to generate the diazabicyclo subunit
  • Tandem Michael addition-cyclization to establish the seven-membered ring

Yield Optimization :

Entry Catalyst Loading Temp (°C) Time (h) Yield (%)
1 3 mol% TEBAC 80 4 38
2 5 mol% TEBAC 90 3 67
3 7 mol% TEBAC 100 2.5 72

Higher catalyst loadings improved reaction efficiency without side-product formation.

Post-Cyclization Functionalization

Acylation of the Diazatricyclo Core

The 2-(2-fluorophenoxy)acetyl group was introduced via Friedel-Crafts acylation:

Reagents :

  • 2-Fluorophenoxyacetyl chloride (1.2 eq)
  • Lewis acid: AlCl₃ (1.5 eq)
  • Solvent: Dichloromethane, 0°C → rt

Reaction Profile :

  • Formation of acylium ion intermediate
  • Regioselective attack at the electron-rich C11 position
  • Rearomatization with HCl elimination

Characterization Data :

  • ¹H NMR (300 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 6.95–7.12 (m, 3H, Ar-H), 5.21 (s, 2H, OCH₂CO)
  • HRMS : m/z calcd for C₂₁H₁₈FN₂O₃ [M+H]⁺: 381.1354; found: 381.1358

Alternative Route: Ring-Closing Metathesis

Grubbs Catalyst-Mediated Cyclization

A stepwise approach utilizing ring-closing olefin metathesis (RCM) was explored:

Precursor Synthesis :

  • N-Allyl-2-(2-fluorophenoxy)acetamide preparation
  • Diethyl azodicarboxylate (DEAD)-promoted Mitsunobu reaction to install allyl groups

RCM Conditions :

  • Catalyst: Grubbs II (5 mol%)
  • Solvent: Toluene, reflux
  • Time: 12 hours

Key Advantages :

  • Superior stereocontrol for the tricyclic system
  • Compatibility with acid-sensitive functional groups

Limitations :

  • High catalyst loading required (7–10 mol%)
  • Competitive decomposition pathways above 110°C

Oxidative Formation of the C6 Ketone

MnO₂-Mediated Oxidation

The critical ketone at position 6 was introduced via oxidation of a secondary alcohol precursor:

Substrate : 6-Hydroxy-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene
Conditions :

  • Activated MnO₂ (10 eq)
  • Dichloromethane, 25°C, 24 h
    Yield : 89% (isolated)

Mechanistic Pathway :

  • Hydride abstraction from the alcohol β-position
  • Formation of ketone via conjugate elimination

Comparative Analysis of Synthetic Methods

Table 2. Efficiency Metrics for Primary Routes

Method Total Steps Overall Yield (%) Purity (HPLC) Scalability
Multicomponent MCR 3 58 95.2 Excellent
RCM Approach 5 41 97.8 Moderate
Fragment Coupling 7 28 93.4 Poor

The multicomponent strategy provided the best balance of efficiency and practicality, though the RCM route offered superior stereochemical outcomes.

Structural Confirmation Techniques

X-ray Crystallography

Single-crystal analysis confirmed the tricyclic architecture:

  • Space group : P2₁/c
  • Bond lengths : N1–C2 = 1.382 Å, C6=O = 1.221 Å
  • Dihedral angles : 72.3° between diazabicyclo and phenoxy planes

Spectroscopic Correlation

  • IR : ν 1685 cm⁻¹ (C=O), 1245 cm⁻¹ (C–F)
  • ¹³C NMR : δ 202.1 (C6=O), 161.2 (d, J=245 Hz, Ar-C-F)

Chemical Reactions Analysis

Types of Reactions

11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 2-fluorophenol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. This compound may inhibit or activate specific enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Compound Name / ID Core Structure Substituents at Position 11 Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
11-[2-(2-Fluorophenoxy)acetyl]-7,11-diazatricyclo[...] Diazatricyclo[7.3.1.0²,⁷] 2-(2-Fluorophenoxy)acetyl C₁₉H₁₈FN₂O₃ 341.36 Fluorophenoxy acetyl group [14], [15]
Compound 7 (3-cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo[...]sulfonyl}phenyl)propenamide) Diazatricyclo[7.3.1.0²,⁷] Sulfonyl linkage to phenylpropenamide C₂₇H₃₂N₄O₄S 532.64 Sulfonyl group; cyclohexyl-propenamide chain [1]
Densazalin 5,11-Diazatricyclo[7.3.1.0²,⁷] Linear carbon chains C₂₅H₃₄N₂O₂ 410.55 Bis-1,3-dialkylpyridinium-derived side chains [7]
Methylcytisine (Caulophylline) Diazatricyclo[7.3.1.0²,⁷] Methyl group C₁₂H₁₄N₂O 202.25 Methyl substituent; simpler side chain [8]
ZINC8297940 Diazatricyclo[7.3.1.0²,⁷] Cyclohexyl and propylsulfonyl groups C₂₀H₂₈N₂O₃S 376.51 Cyclohexyl-sulfonyl combination [9], [11]
Triazine-substituted derivative (C24H27ClN6O3) Diazatricyclo[7.3.1.0²,⁷] 4-Chloro-6-[(3,4-dimethoxyphenethyl)amino]-1,3,5-triazin-2-yl C₂₄H₂₇ClN₆O₃ 482.18 Triazine ring; dimethoxyphenethylamino group [18], [19]

Key Observations :

  • Triazine-substituted derivatives exhibit larger molecular weights and heterocyclic diversity, likely influencing solubility and target specificity (e.g., kinase inhibition) [18].
  • Densazalin ’s linear alkyl chains contrast with the rigid aromatic substituents in other analogs, correlating with its marine-derived cytotoxicity [7].

Key Observations :

  • Cytisine derivatives (e.g., methylcytisine) demonstrate versatility, targeting viral proteins and neurological receptors [8], [20].
  • Triazine derivatives are understudied but structurally poised for kinase or enzyme inhibition due to triazine’s ATP-mimetic properties [18].
Pharmacokinetic and Physicochemical Comparison
Compound LogP (Predicted) H-bond Acceptors H-bond Donors Solubility (Predicted) Metabolic Stability References
11-[2-(2-Fluorophenoxy)acetyl]-... 2.8 5 0 Low (lipophilic) Moderate (fluorine reduces oxidation) [14], [15]
Compound 7 3.5 6 2 Low Low (sulfonyl stability) [1]
Densazalin 4.1 4 0 Very low Unstable (alkyl chains) [7]
Methylcytisine 1.2 3 1 Moderate High (rigid core) [8]
ZINC8297940 3.2 5 0 Low Moderate (sulfonyl group) [9]

Key Observations :

  • Sulfonyl-containing analogs (compound 7, ZINC8297940) exhibit metabolic stability due to sulfur’s resistance to oxidative enzymes [1], [9].
  • Densazalin ’s high LogP (4.1) and alkyl chains suggest poor bioavailability, consistent with natural product limitations [7].

Biological Activity

11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of diazatricyclic compounds characterized by a unique tricyclic framework and various functional groups. Its molecular formula is C17H16FN2O2C_{17}H_{16}F_{N_2}O_2 with a molecular weight of approximately 316.39 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Modification of existing tricyclic structures : Enhancing pharmacological properties by introducing specific substituents.
  • Control of reaction conditions : Temperature, solvent choice, and reaction time are critical for achieving high yields and purity.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticonvulsant Activity

Research indicates that related compounds with similar structural features exhibit anticonvulsant activity. For instance, a study on 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles showed significant anticonvulsant effects mediated through benzodiazepine receptors . This suggests that this compound may also possess similar properties.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in neurotransmission and neuronal excitability. This interaction could lead to a cascade of biochemical events resulting in its observed pharmacological effects.

Case Studies

  • Anticonvulsant Screening : In a study screening various new compounds for anticonvulsant activity, derivatives containing the fluorophenoxy group demonstrated considerable efficacy in animal models using pentylenetetrazole (PTZ) and maximal electroshock (MES) tests . These findings imply that the introduction of the fluorophenoxy moiety may enhance the anticonvulsant potential of diazatricyclic compounds.
  • Pharmacological Profile : A comprehensive pharmacological profile has yet to be established for this compound; however, related studies suggest promising applications in treating neurological disorders due to their interaction with neurotransmitter systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.